molecular formula C2Br4N2 B599641 Bis(dibromomethylene)-hydrazine CAS No. 14928-04-2

Bis(dibromomethylene)-hydrazine

Cat. No.: B599641
CAS No.: 14928-04-2
M. Wt: 371.652
InChI Key: XNKUMERQABYXHO-UHFFFAOYSA-N
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Description

Bis(dibromomethylene)-hydrazine is an organohalogen compound characterized by the presence of two dibromomethylene groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dibromomethylene)-hydrazine typically involves the reaction of hydrazine with dibromomethylene precursors under controlled conditions. One common method is the reaction of hydrazine hydrate with dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bis(dibromomethylene)-hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert this compound to simpler hydrazine derivatives.

    Substitution: Halogen atoms in the dibromomethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions to avoid decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoformaldehyde derivatives, while substitution reactions can produce a variety of functionalized hydrazine compounds.

Scientific Research Applications

Bis(dibromomethylene)-hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organohalogen compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(dibromomethylene)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethylene groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibromomethane: A simpler compound with similar halogenation but lacking the hydrazine moiety.

    Hydrazine: A related compound without the dibromomethylene groups, used widely in various chemical reactions.

    Bis(dibromomethylene)-benzene: Another organohalogen compound with similar dibromomethylene groups but attached to a benzene ring instead of hydrazine.

Uniqueness

Bis(dibromomethylene)-hydrazine is unique due to the combination of dibromomethylene groups and the hydrazine moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1,1-dibromo-N-(dibromomethylideneamino)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKUMERQABYXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=C(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679540
Record name (Dibromomethylidene)carbonohydrazonoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14928-04-2
Record name (Dibromomethylidene)carbonohydrazonoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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